2-Nitrothiophen-3-amine
Overview
Description
2-Nitrothiophen-3-amine is an organic compound with the chemical formula C4H4N2O2S. It consists of a thiophene ring substituted with a nitro group at the second position and an amine group at the third position.
Mechanism of Action
Target of Action
It is known that 2-nitrothiophen-3-amine is an organic compound that contains a thiophene ring and a nitro group .
Mode of Action
It is known that this compound is a strong oxidizing agent and shows good interaction with cationic dyes .
Biochemical Pathways
It is known that this compound is soluble in various organic solvents such as ethanol, chloroform, and dichloromethane , which suggests that it may interact with various biochemical pathways.
Pharmacokinetics
It is known that this compound is a solid at room temperature and should be stored in a dark place, sealed in dry, at 2-8°c . This information suggests that the compound’s stability and bioavailability may be influenced by these factors.
Result of Action
It is known that this compound is a strong oxidizing agent and shows good interaction with cationic dyes . This suggests that the compound may have potential applications in the dye industry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that this compound is a strong oxidizing agent and is sensitive to light . Therefore, it should be stored in a dark place to maintain its stability . Furthermore, the compound is soluble in various organic solvents such as ethanol, chloroform, and dichloromethane , suggesting that the solvent environment can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Cellular Effects
It is known that thiophene derivatives can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can interact with a variety of biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrothiophen-3-amine can be synthesized through several methods. One common method involves the reaction of 2-nitrothiophene with ammonia. This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-Nitrothiophen-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 2-Amino-3-thiophenamine.
Substitution: Various substituted thiophenes depending on the substituent introduced.
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Scientific Research Applications
2-Nitrothiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: Lacks the amine group, making it less reactive in certain substitution reactions.
3-Nitrothiophene: The nitro group is positioned differently, affecting its reactivity and interaction with other molecules.
2-Amino-3-thiophenol: Contains a thiol group instead of a nitro group, leading to different chemical properties.
Uniqueness
2-Nitrothiophen-3-amine is unique due to the presence of both a nitro group and an amine group on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-nitrothiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-1-2-9-4(3)6(7)8/h1-2H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADHYUUHHGADGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199974 | |
Record name | 3-Thiophenamine, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52003-20-0 | |
Record name | 3-Thiophenamine, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052003200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52003-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiophenamine, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrothiophen-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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